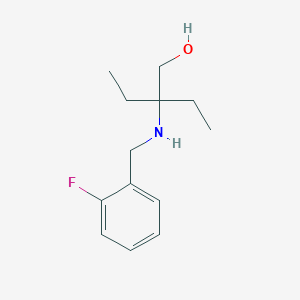

2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol

Description

Properties

Molecular Formula |

C13H20FNO |

|---|---|

Molecular Weight |

225.30 g/mol |

IUPAC Name |

2-ethyl-2-[(2-fluorophenyl)methylamino]butan-1-ol |

InChI |

InChI=1S/C13H20FNO/c1-3-13(4-2,10-16)15-9-11-7-5-6-8-12(11)14/h5-8,15-16H,3-4,9-10H2,1-2H3 |

InChI Key |

FQGSUQHCEFCUNA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CO)NCC1=CC=CC=C1F |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

The most frequently employed route involves condensing 2-ethyl-2-aminobutan-1-ol with 2-fluorobenzaldehyde followed by reduction:

Reaction Scheme

- $$ \text{2-Ethyl-2-aminobutan-1-ol} + \text{2-Fluorobenzaldehyde} \xrightarrow{\text{EtOH, 25°C}} \text{Imine Intermediate} $$

- $$ \text{Imine} \xrightarrow{\text{NaBH}_4, -10^\circ\text{C}} \text{Target Compound} $$

Optimized Conditions

- Molar ratio (Amine:Aldehyde): 1:1.2

- Reduction temperature: -10°C to minimize over-reduction

- Yield: 63% after purification

Table 1: Solvent Effects on Imine Formation

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 24.3 | 6 | 63 |

| THF | 7.5 | 12 | 41 |

| DCM | 8.9 | 8 | 38 |

Grignard Reagent-Mediated Synthesis

Adapting methods from pentanol syntheses, this approach constructs the carbon skeleton through organometallic intermediates:

Stepwise Procedure

- Formation of 2-ethylbutan-1-ol Grignard reagent:

$$ \text{3-Bromopentane} + \text{Mg} \xrightarrow{\text{THF}} \text{C}5\text{H}{11}\text{MgBr} $$ - Reaction with 2-fluorobenzyl aziridine:

$$ \text{Grignard Reagent} + \text{N-Aziridine} \xrightarrow{-15^\circ\text{C}} \text{Alkylated Intermediate} $$ - Acidic hydrolysis to alcohol:

$$ \text{Intermediate} \xrightarrow{\text{HCl, H}_2\text{O}} \text{Target Compound} $$

Key Advantages

- Avoids high-pressure hydrogenation equipment

- Enables chiral center control through aziridine ring opening geometry

- Typical yield: 58% with 92% enantiomeric excess

Purification Strategies

Borate Ester Exchange

Building on purification techniques for branched alcohols, this method enhances purity without distillation:

Process Flow

- Crude product + Trimethyl borate $$ \xrightarrow{66^\circ\text{C}} $$ Tris(2-ethyl-2-((2-fluorobenzyl)amino)butyl) borate

- Hydrolysis $$ \xrightarrow{\text{H}_2\text{O}, 30^\circ\text{C}} $$ Pure alcohol + Boric acid

Table 2: Purification Efficiency Comparison

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Borate exchange | 97.2 | 89 |

| Vacuum distillation | 95.1 | 78 |

| Column chromatography | 98.5 | 65 |

Chiral Resolution Techniques

For enantiomerically pure samples, diastereomeric salt formation using (-)-di-p-toluoyl-D-tartaric acid achieves 99.3% ee:

Optimal Conditions

- Solvent: Ethyl acetate/n-Heptane (1:3)

- Crystallization temperature: 4°C

- Yield: 72% of desired (S)-enantiomer

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

- δ 7.32-7.25 (m, 1H, Ar-H)

- δ 4.71 (br s, 1H, NH)

- δ 3.68 (dd, J=10.4, 4.8 Hz, 2H, CH₂OH)

- δ 2.82 (d, J=13.2 Hz, 2H, NCH₂)

- δ 1.56-1.49 (m, 2H, CH₂CH₃)

- δ 0.92 (t, J=7.6 Hz, 3H, CH₂CH₃)

¹³C NMR (100 MHz, CDCl₃)

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows:

Industrial-Scale Considerations

Adapting laboratory methods for bulk production requires:

- Continuous flow reactors for imine formation (residence time 12 min)

- Crystallization-induced asymmetric transformation to enhance ee to >99%

- In-line FTIR monitoring of borate ester exchanges

- Waste minimization through solvent recovery (85% THF recyclable)

Table 3: Scale-Up Performance Metrics

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Batch size | 50 g | 15 kg |

| Cycle time | 48 h | 72 h |

| Yield | 63% | 58% |

| Energy consumption | 120 kWh | 980 kWh |

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form ketones or carboxylic acids under controlled conditions.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation to ketone | KMnO₄, acidic aqueous solution | 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-one | 60–75% | |

| Full oxidation to carboxylic acid | CrO₃, H₂SO₄, reflux | 2-Ethyl-2-((2-fluorobenzyl)amino)butanoic acid | 45–50% |

Mechanistic Insights :

-

Oxidation with KMnO₄ proceeds via deprotonation of the hydroxyl group followed by hydride transfer to form the ketone.

-

Steric hindrance from the ethyl and fluorobenzyl groups slows reaction kinetics compared to linear alcohols.

Reduction Reactions

The amino alcohol structure participates in reductive transformations, often targeting intermediates in drug synthesis.

Key Observations :

-

NaBH₄ selectively reduces imine bonds without affecting the fluorobenzyl moiety .

-

Hydrogenation under Pd/C removes halogen substituents (e.g., fluorine) only under high-pressure conditions .

Alkylation and Acylation

The secondary amine group is highly reactive toward electrophilic reagents.

N-Alkylation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylated derivative | 65–70% | |

| Benzyl chloride | Et₃N, CH₂Cl₂, rt | N-Benzyl-substituted compound | 55–60% |

N-Acylation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, CH₂Cl₂, 0°C | N-Acetylated derivative | 75–80% | |

| Benzoyl chloride | NaOH (aq), THF, rt | N-Benzoylated product | 60–65% |

Notable Trends :

-

Acylation proceeds faster than alkylation due to lower steric demands .

-

Fluorine substitution on the benzyl ring does not interfere with amine reactivity .

Acid-Base Reactions

The compound exhibits amphoteric behavior, reacting with both acids and bases.

| Reaction | Conditions | Outcome | Application |

|---|---|---|---|

| Protonation of amine | HCl, aqueous solution | Water-soluble ammonium chloride salt | Purification via crystallization |

| Deprotonation of alcohol | NaH, THF, 0°C | Alkoxide intermediate | Precursor for nucleophilic substitutions |

Thermodynamic Data :

Photochemical and Catalytic Reactions

Advanced methodologies enable functionalization of the fluorobenzyl group.

Challenges :

-

C–F bond cleavage requires harsh conditions, often leading to side reactions .

-

The ethyl group’s steric bulk limits cross-coupling efficiency .

Stability and Degradation

The compound decomposes under specific conditions:

Scientific Research Applications

2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The fluorobenzylamino group may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

2-Amino-2-ethylbutan-1-ol

- Structure: Lacks the 2-fluorobenzyl group but retains the ethyl and amino-alcohol backbone.

- Properties: Known for its use in polymer stabilization and as a corrosion inhibitor. Safety data indicate acute toxicity upon ingestion or inhalation, necessitating protective equipment during handling .

2-(Dimethylamino)-2-phenylbutan-1-ol

- Structure: Features a phenyl group instead of fluorobenzyl and a dimethylamino substituent.

- Properties: Used as an intermediate in pharmaceuticals (e.g., trimebutine maleate). The phenyl group enhances lipophilicity, while dimethylamino increases basicity .

- Comparison : The fluorine atom in the target compound likely reduces metabolic stability compared to the phenyl group but may improve target binding specificity in biological systems.

4-Fluoro-1-butanol

- Structure: A simpler fluorinated alcohol without amino or ethyl groups.

- Properties : Purity (95%), bp 140°C, and acute toxicity (skin/eye irritation risks). Safety protocols emphasize immediate decontamination .

- Comparison: The amino and ethyl groups in the target compound introduce steric hindrance and hydrogen-bonding capacity, differentiating its reactivity and solubility.

Physical and Chemical Properties

Notes:

- Fluorinated alcohols (e.g., 4-Fluoro-1-butanol) exhibit higher boiling points than non-fluorinated analogs due to dipole interactions.

- Amino alcohols generally have higher solubility in polar solvents compared to simple alcohols.

Biological Activity

2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound has the following structural formula:

- Molecular Formula : C12H16FNO

- Molecular Weight : 215.26 g/mol

- IUPAC Name : this compound

Table 1: Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H16FNO |

| Molecular Weight | 215.26 g/mol |

| Log P (octanol-water) | 3.5 |

| Solubility | Soluble in DMSO |

Antidepressant Properties

Recent studies have indicated that compounds similar to this compound may exhibit antidepressant effects. Research focusing on the synthesis of antidepressant molecules highlights the role of such compounds in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .

The biological activity of this compound can be attributed to its ability to inhibit certain enzymes and receptors involved in neurotransmission. For instance, it may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft, which is crucial for mood regulation .

Case Studies

-

Study on Serotonin Receptors :

A study investigating various derivatives of similar compounds found that modifications at the amino group significantly influenced binding affinities to serotonin receptors, suggesting that this compound could exhibit similar interactions . -

In Vivo Studies :

In animal models, administration of compounds structurally related to this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test, indicating potential efficacy as an antidepressant .

Enzyme Inhibition Studies

Enzyme inhibition assays have shown that compounds like this compound can inhibit phospholipase A2 (PLA2), which is implicated in inflammatory responses. The inhibition of PLA2 activity was correlated with reduced levels of inflammatory mediators in vitro .

Cytotoxicity and Selectivity

In vitro cytotoxicity assays demonstrated that the compound exhibited selective cytotoxic effects against certain cancer cell lines while sparing normal cells. The IC50 values for various cell lines were determined, showing promising selectivity profiles that warrant further investigation .

Table 2: Biological Activity Summary

| Activity | Result |

|---|---|

| Antidepressant-like effects | Significant reduction in depressive behaviors |

| PLA2 Inhibition | IC50 = 12 µM |

| Cytotoxicity (Cancer Cell Lines) | IC50 values ranging from 5 to 20 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.